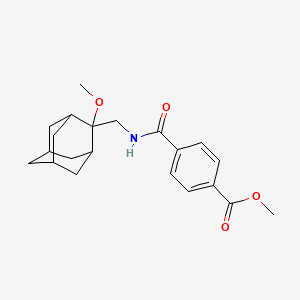
N-BOC-(2-Methoxypyridin-4-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-BOC-(2-Methoxypyridin-4-yl)methanamine is a chemical compound used in various scientific and industrial applications . It is also known as tert-butyl (2-methoxy-4-pyridinyl)methylcarbamate .
Synthesis Analysis
The synthesis of N-BOC-(2-Methoxypyridin-4-yl)methanamine is typically conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .Molecular Structure Analysis
The molecular structure of N-BOC-(2-Methoxypyridin-4-yl)methanamine is represented by the linear formula C12H18N2O3 . The InChI code for this compound is 1S/C12H18N2O3/c1-12(2,3)17-11(15)14-8-9-5-6-13-10(7-9)16-4/h5-7H,8H2,1-4H3,(H,14,15) .Chemical Reactions Analysis
The Boc group in N-BOC-(2-Methoxypyridin-4-yl)methanamine is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible .Physical And Chemical Properties Analysis
N-BOC-(2-Methoxypyridin-4-yl)methanamine has a molecular weight of 238.29 . It is typically stored at refrigerated temperatures .Aplicaciones Científicas De Investigación
Chemosensors for Metal Ions
One application involves the synthesis of a highly selective fluorescent indicator for copper based on a BODIPY (boron-dipyrromethene) derivative, which forms complexes with Cu^2+ ions. This results in significant shifts in absorption and fluorescence spectra, enabling the detection of copper ions in living cells (Yang et al., 2016). This chemosensor's design leverages the specific interaction between the sensor molecule and copper ions, showcasing the utility of "N-BOC-(2-Methoxypyridin-4-yl)methanamine" derivatives in developing tools for biological and environmental monitoring.
Synthesis of Lycopodium Alkaloids
Another notable application is in the synthesis of natural products, such as the Lycopodium alkaloids. A study demonstrates the use of a methoxypyridine as a masked pyridone in a concise synthesis of lycoposerramine R, a Lycopodium alkaloid. The key step involved an Eschenmoser Claisen rearrangement to forge a crucial quaternary carbon center, highlighting the compound's role in complex organic synthesis (Bisai & Sarpong, 2010).
Material Science and Fluorescence Probes
In material science, derivatives of "N-BOC-(2-Methoxypyridin-4-yl)methanamine" are used to modify the properties of BODIPY fluorophores, enhancing their solubility in aqueous solutions and altering their electrochemical properties. This modification is crucial for developing novel fluorescent probes for biological applications, as seen in the design of a highly sensitive fluorescence probe for nitric oxide (Gabe et al., 2006).
Synthesis of Sulfoximine Carbamates
Furthermore, "N-BOC-(2-Methoxypyridin-4-yl)methanamine" derivatives are instrumental in synthesizing sulfoximine carbamates, showcasing a methodology for N-protected sulfoximines synthesis via rhodium-catalyzed transfer of carbamates to sulfoxides. This process facilitates the preparation of NH-sulfoximines, providing a pathway for synthesizing compounds with potential medicinal applications (Zenzola et al., 2015).
Propiedades
IUPAC Name |
tert-butyl N-[(2-methoxypyridin-4-yl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-12(2,3)17-11(15)14-8-9-5-6-13-10(7-9)16-4/h5-7H,8H2,1-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDOOVCGRSZYELC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=NC=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-BOC-(2-Methoxypyridin-4-yl)methanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~4~-(3-fluorophenyl)-N~2~-[2-(morpholin-4-yl)ethyl]-5-nitropyrimidine-2,4,6-triamine](/img/structure/B2896303.png)

![7-chloro-2-[({4-[(4-chlorobenzyl)amino]quinazolin-2-yl}thio)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2896306.png)
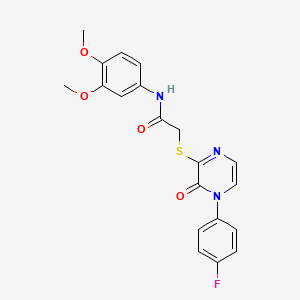
![Methyl 3-[4-(4-fluorophenyl)piperazino]-3-oxopropanoate](/img/structure/B2896309.png)
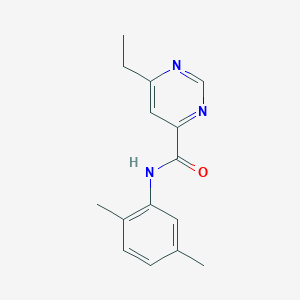
![[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B2896312.png)
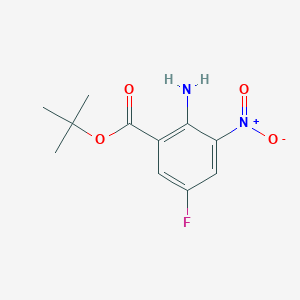
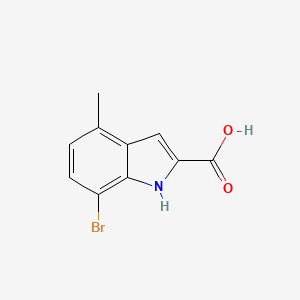
![7-Phenylmethoxycarbonyl-7-azaspiro[3.5]non-2-ene-2-carboxylic acid](/img/structure/B2896315.png)
![N-(4-chloro-3-fluorophenyl)-2-(6,7-dimethyl-10-oxo-3,4,5,10-tetrahydrobenzo[b]-1,6-naphthyridin-2(1H)-yl)acetamide](/img/structure/B2896316.png)
![2-Chloro-N-spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclobutane]-6-ylpropanamide](/img/structure/B2896320.png)
![Methyl 2-[(2-methylbenzoyl)amino]benzoate](/img/structure/B2896323.png)
